molecular formula C15H13N3O3 B15213406 2-Ethoxy-7-nitroacridin-4-amine

2-Ethoxy-7-nitroacridin-4-amine

Cat. No.: B15213406
M. Wt: 283.28 g/mol
InChI Key: BVYQKJUFMFNOJQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethoxy-7-nitroacridin-4-amine typically involves the nitration of 2-ethoxyacridin-4-amine. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 7-position of the acridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Ethoxy-7-nitroacridin-4-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Ethoxy-7-nitroacridin-4-amine can be compared with other acridine derivatives such as:

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-ethoxy-7-nitroacridin-4-amine

InChI

InChI=1S/C15H13N3O3/c1-2-21-12-7-10-5-9-6-11(18(19)20)3-4-14(9)17-15(10)13(16)8-12/h3-8H,2,16H2,1H3

InChI Key

BVYQKJUFMFNOJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-])N

Origin of Product

United States

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